4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid physical properties
4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid physical properties
An In-Depth Technical Guide to 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid
Introduction
4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a specialized arylboronic acid derivative of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its utility is primarily derived from its bifunctional nature: the boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the tert-butyldimethylsilyl (TBDMS) ether acts as a robust protecting group for the phenolic hydroxyl. This strategic design allows for the selective construction of complex biaryl and heteroaryl structures, which are prevalent scaffolds in pharmacologically active molecules and functional organic materials.
This guide provides a comprehensive overview of the core physical properties, synthetic applications, and handling protocols for this reagent, grounded in established chemical principles to offer field-proven insights for laboratory professionals.
Part 1: Core Physicochemical Properties
The physical and chemical characteristics of a reagent are fundamental to its effective use in synthesis, dictating storage, handling, and reaction conditions.
Identifiers and Key Properties
A summary of the essential quantitative data for 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is presented below.
| Property | Value | Source |
| CAS Number | 957060-93-4 | [1][2][3] |
| Molecular Formula | C₁₃H₂₃BO₄Si | [1] |
| Molecular Weight | 282.22 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 220-223 °C | [5] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [4][5] |
Solubility and Stability Profile
The solubility of arylboronic acids is often limited in non-polar organic solvents, while showing moderate solubility in polar aprotic solvents like THF, dioxane, and DMF, which are common media for cross-coupling reactions. The presence of the bulky and lipophilic tert-butyldimethylsilyl group enhances its solubility in organic solvents compared to its unprotected phenolic precursor.
Stability: The primary stability concerns for this compound are twofold:
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Moisture Sensitivity: Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. While this process is often reversible under reaction conditions, it can complicate stoichiometry. Therefore, storage under an inert, dry atmosphere is critical.[6]
-
TBDMS Group Lability: The TBDMS ether is stable to a wide range of reagents but can be cleaved under acidic conditions or by fluoride ion sources (e.g., tetra-n-butylammonium fluoride, TBAF).[7] This property is by design, allowing for deprotection post-coupling, but accidental cleavage must be avoided during its use.
Part 2: Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling
The principal application of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and high functional group tolerance.[8]
Causality in Reagent Design
The structure of this reagent is tailored for specific synthetic outcomes:
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The Boronic Acid Group: This functional group is essential for the transmetalation step in the palladium catalytic cycle, where the aryl group is transferred from boron to the palladium center.[9]
-
The TBDMS Protecting Group: Phenols are acidic and can interfere with organometallic catalytic cycles through unwanted side reactions. The TBDMS group masks the reactivity of the hydroxyl functionality, ensuring that only the boronic acid participates in the desired coupling.[7] Its stability allows it to withstand the basic conditions typical of Suzuki couplings.
-
The Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the aromatic ring and, consequently, the reactivity and properties of the final coupled product.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the coupling of an aryl bromide with 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid. The choice of catalyst, base, and solvent is critical for reaction success and is based on well-established principles.[10][11]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This step is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., 1,4-dioxane) and an aqueous solution of a base (e.g., 2 M K₂CO₃ or Cs₂CO₃). The base is essential for the activation of the boronic acid for transmetalation.[8]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Visualization of the Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
Part 3: Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical reagent.
Hazard Identification and GHS Classification
This compound is classified as an irritant. Users must consult the full Safety Data Sheet (SDS) before handling.
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [5] |
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[5]
-
Handling: Avoid creating dust. Use appropriate tools for transfer. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage condition is refrigerated (2-8 °C) under an inert atmosphere (e.g., argon) to prevent degradation from moisture and air.[4][5]
References
-
4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | C12H21BO3Si | CID 11107815. PubChem. [Link]
-
4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid | C13H23BO3Si | CID 23365435. PubChem. [Link]
-
(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. PubChem. [Link]
-
SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Fisher Scientific. [Link]
-
4-Methoxyphenylboronic acid. SpectraBase. [Link]
-
4-(tert-butyldimethylsilyloxy)phenylboronic acid (contains varying amounts of anhydride). LCSB. [Link]
-
Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. [Link]
-
4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses. [Link]
-
Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages. [Link]
-
Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses. [Link]
-
4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320. PubChem. [Link]
Sources
- 1. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [chemicalbook.com]
- 2. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [amp.chemicalbook.com]
- 3. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [m.chemicalbook.com]
- 4. 900152-53-6|3-(t-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 5. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid price,buy 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. fishersci.ca [fishersci.ca]
